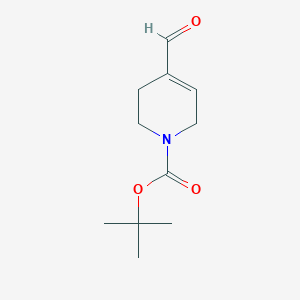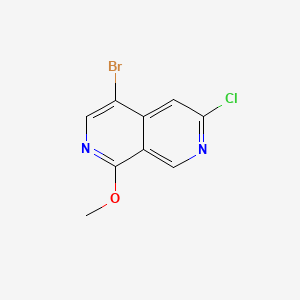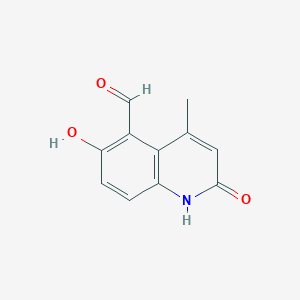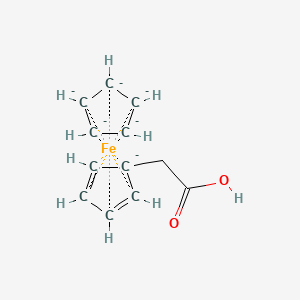
6-Bromo-3-(difluoromethyl)-8-methoxycinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(difluoromethyl)-8-methoxycinnoline is a chemical compound that belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 6th position, a difluoromethyl group at the 3rd position, and a methoxy group at the 8th position on the cinnoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-8-methoxycinnoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general procedure involves the reaction of a bromo-substituted cinnoline derivative with a difluoromethyl boronic acid or its ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Bromo-3-(difluoromethyl)-8-methoxycinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of a base and a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce complex organic molecules with new carbon–carbon bonds.
科学研究应用
6-Bromo-3-(difluoromethyl)-8-methoxycinnoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-3-(difluoromethyl)-8-methoxycinnoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
6-Bromo-3-(difluoromethyl)-8-methoxycinnoline can be compared with other similar compounds, such as:
- 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
These compounds share similar structural features, such as the presence of a bromine atom and a difluoromethyl group. the differences in their ring systems and substituents result in distinct chemical and physical properties, making each compound unique in its applications and reactivity.
属性
分子式 |
C10H7BrF2N2O |
|---|---|
分子量 |
289.08 g/mol |
IUPAC 名称 |
6-bromo-3-(difluoromethyl)-8-methoxycinnoline |
InChI |
InChI=1S/C10H7BrF2N2O/c1-16-8-4-6(11)2-5-3-7(10(12)13)14-15-9(5)8/h2-4,10H,1H3 |
InChI 键 |
SSNPSNUMBLEFQG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC(=C1)Br)C=C(N=N2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)
